molecular formula C13H13NOS B14469643 S-Naphthalen-1-yl dimethylcarbamothioate CAS No. 65902-13-8

S-Naphthalen-1-yl dimethylcarbamothioate

Cat. No.: B14469643
CAS No.: 65902-13-8
M. Wt: 231.32 g/mol
InChI Key: XBWXQMLMNCVHTF-UHFFFAOYSA-N
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Description

S-Naphthalen-1-yl dimethylcarbamothioate: is an organic compound that belongs to the class of carbamothioates It is characterized by the presence of a naphthalene ring attached to a dimethylcarbamothioate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-Naphthalen-1-yl dimethylcarbamothioate typically involves the reaction of naphthalene-1-thiol with dimethylcarbamoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then purified using industrial-scale purification techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions: S-Naphthalen-1-yl dimethylcarbamothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of corresponding thiols.

    Substitution: The compound can undergo nucleophilic substitution reactions where the dimethylcarbamothioate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.

    Substitution: Various nucleophiles such as amines, alcohols, or thiols, often in the presence of a base.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

S-Naphthalen-1-yl dimethylcarbamothioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of S-Naphthalen-1-yl dimethylcarbamothioate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial activity by disrupting the metabolic pathways of microorganisms .

Comparison with Similar Compounds

    Naphthalene-1-thiol: A precursor in the synthesis of S-Naphthalen-1-yl dimethylcarbamothioate.

    Dimethylcarbamoyl chloride: Another precursor used in the synthesis.

    Naphthalene derivatives: Compounds with similar naphthalene rings but different functional groups.

Uniqueness: this compound is unique due to its specific combination of the naphthalene ring and the dimethylcarbamothioate group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

S-naphthalen-1-yl N,N-dimethylcarbamothioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NOS/c1-14(2)13(15)16-12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBWXQMLMNCVHTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)SC1=CC=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00589946
Record name S-Naphthalen-1-yl dimethylcarbamothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00589946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65902-13-8
Record name S-Naphthalen-1-yl dimethylcarbamothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00589946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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